molecular formula C50H50CaN2O8 B571538 去氟匹他伐他汀钙盐 CAS No. 1258947-30-6

去氟匹他伐他汀钙盐

货号 B571538
CAS 编号: 1258947-30-6
分子量: 847.034
InChI 键: CTOOTGHKZAQIRB-FAPMUMIKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Defluoro Pitavastatin Calcium Salt is an impurity of Pitavastatin Calcium . Pitavastatin Calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis .


Synthesis Analysis

The synthesis of Pitavastatin Calcium has been described in various patents . One method involves a process for the preparation of pitavastatin and its pharmaceutically acceptable salts . Another method involves preparing several intermediates before finally preparing pitavastatin calcium . An efficient and concise asymmetric synthesis of pitavastatin calcium starting from commercially available (S)-epichlorohydrin has also been described .


Molecular Structure Analysis

The molecular formula of Defluoro Pitavastatin Calcium Salt is C50H48CaN2O8 . The molecular weight is 845.02 .

科学研究应用

药代动力学性质和生物等效性

去氟匹他伐他汀钙盐,通常称为匹他伐他汀,已对其药代动力学性质和生物等效性进行了研究。对健康中国志愿者的研究表明,匹他伐他汀钙的仿制药和品牌药片在吸收率和吸收程度上具有生物等效性,允许在中国的临床用药中进行互换 (Huang et al., 2014)。进一步的研究证明了类似的发现,证实了匹他伐他汀在单次和多次给药时药代动力学特征的一致性 (Luo et al., 2015)

分析方法

已经开发出一种高效薄层色谱法来测定药物制剂中的匹他伐他汀钙,由于其选择性、灵敏性和特异性,显示了在药物分析中的潜在应用 (Panchal et al., 2008)

合成和化学性质

匹他伐他汀钙已成为各种研究的主题,重点关注其合成和化学性质。关于使用铋催化反应和其他方法进行非对映选择性合成的研究有助于了解匹他伐他汀的结构和化学特征 (Xiong et al., 2015), (Ji-le, 2014)

潜在治疗应用

匹他伐他汀已被探索其潜在治疗应用,而不仅仅是其作为降胆固醇剂的主要用途。它已被研究对骨形成的影响,特别是其增强人成骨细胞中 BMP-2 和骨钙素表达的能力,表明在治疗骨质疏松症等骨病中具有潜在作用 (Ohnaka et al., 2001)

诊断成像的放射合成

创新研究探索了新型匹他伐他汀衍生物的放射合成,用于肝功能研究中的诊断成像,证明了其在评估肝脏有机阴离子转运多肽中的潜在应用 (Kimura et al., 2016)

作用机制

Target of Action

Defluoro Pitavastatin Calcium Salt, also known as Pitavastatin, is a lipid-lowering drug belonging to the statin class of medications . The primary target of Pitavastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Pitavastatin reduces the endogenous production of cholesterol within the liver . This leads to a decrease in low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) levels, often referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is involved in the production of several compounds essential for lipid metabolism and transport, including cholesterol, LDL, and VLDL . This disruption leads to a decrease in the levels of these lipids, reducing the risk of cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of Pitavastatin are influenced by the SLCO1B1 genetic polymorphism, which significantly alters the drug’s pharmacokinetics . Pitavastatin is predominantly taken up by the liver, where it exerts its effects . The drug’s potency in lowering LDL-C is comparable to that of other statins, but it also has increased efficacy in increasing HDL-C, also known as "good cholesterol" .

Result of Action

The primary result of Pitavastatin’s action is a reduction in LDL and VLDL levels, leading to a decrease in total cholesterol levels . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . In addition to its lipid-lowering effects, Pitavastatin has been shown to induce apoptosis in cancer cells by blocking autophagy flux .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pitavastatin. For instance, the presence of certain genetic polymorphisms, such as the SLCO1B1 genetic polymorphism, can significantly alter the pharmacokinetics of Pitavastatin . Additionally, the drug’s effectiveness can be influenced by the patient’s diet and lifestyle, as well as other co-administered medications .

安全和危害

Pitavastatin Calcium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . In rare cases, pitavastatin can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Defluoro Pitavastatin Calcium Salt involves the conversion of pitavastatin into its defluoro derivative, followed by the formation of the calcium salt.", "Starting Materials": ["Pitavastatin", "Calcium hydroxide", "Methanol", "Acetic acid", "Sodium acetate trihydrate", "Hydrogen fluoride gas"], "Reaction": ["Step 1: Pitavastatin is reacted with hydrogen fluoride gas in anhydrous methanol to form Defluoro Pitavastatin.", "Step 2: Defluoro Pitavastatin is dissolved in a mixture of methanol and acetic acid.", "Step 3: Calcium hydroxide is added to the mixture and the resulting suspension is stirred for several hours.", "Step 4: Sodium acetate trihydrate is added to the mixture to adjust the pH.", "Step 5: The mixture is filtered and the solid product is washed with water and dried to obtain Defluoro Pitavastatin Calcium Salt."] }

CAS 编号

1258947-30-6

分子式

C50H50CaN2O8

分子量

847.034

IUPAC 名称

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1

InChI 键

CTOOTGHKZAQIRB-FAPMUMIKSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca]

同义词

(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Pitavastatin Calcium Salt
Reactant of Route 2
Defluoro Pitavastatin Calcium Salt
Reactant of Route 3
Defluoro Pitavastatin Calcium Salt
Reactant of Route 4
Defluoro Pitavastatin Calcium Salt
Reactant of Route 5
Defluoro Pitavastatin Calcium Salt
Reactant of Route 6
Defluoro Pitavastatin Calcium Salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。